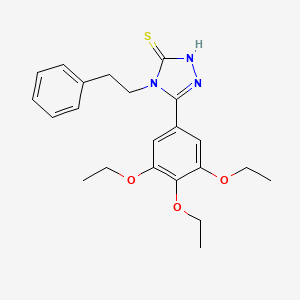
4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-PHENYLETHYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE is a complex organic compound belonging to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, phenylethyl, and triethoxyphenyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-PHENYLETHYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of Phenylethyl and Triethoxyphenyl Groups: The phenylethyl and triethoxyphenyl groups are introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
4-(2-PHENYLETHYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the triazole ring or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenated precursors and catalysts like palladium on carbon (Pd/C) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
4-(2-PHENYLETHYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential biological activity, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 4-(2-PHENYLETHYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
類似化合物との比較
Similar Compounds
4-(2-Phenylethyl)-3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione: Similar structure but with trimethoxyphenyl instead of triethoxyphenyl.
4-(2-Phenylethyl)-3-(3,4,5-triethoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-one: Similar structure but with a ketone group instead of a thione group.
Uniqueness
The uniqueness of 4-(2-PHENYLETHYL)-3-(3,4,5-TRIETHOXYPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its triethoxyphenyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.
生物活性
The compound 4-(2-phenylethyl)-5-(3,4,5-triethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antifungal activities, alongside relevant case studies and research findings.
Chemical Structure
The molecular formula for this compound is C20H24N2O3S with a molecular weight of approximately 372.48 g/mol. The structural features include a triazole ring substituted with phenyl and triethoxyphenyl groups, which are critical for its biological activity.
Antimicrobial Activity
Triazole derivatives have been extensively studied for their antimicrobial effects. The compound has shown promising results against various bacterial strains. For instance:
- Study Findings : A study demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity comparable to standard antibiotics like ciprofloxacin .
- Mechanism : The mechanism involves inhibition of ergosterol biosynthesis in fungi by targeting cytochrome P450 enzymes.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound:
- Cell Lines Tested : The compound was evaluated against colorectal cancer cell lines (HT29) and exhibited significant cytotoxicity .
- Inhibition Mechanism : It acts as a potential inhibitor of phospholipid-dependent kinase 1 (PDK1), which is crucial in cancer signaling pathways .
Antifungal Activity
The antifungal properties of triazoles are well-documented. This specific compound has been noted for its effectiveness against several fungal pathogens:
- Research Evidence : Studies indicate that triazoles can effectively inhibit the growth of fungi by disrupting cell membrane integrity through ergosterol synthesis inhibition .
Case Studies
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. Key points include:
特性
分子式 |
C22H27N3O3S |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
4-(2-phenylethyl)-3-(3,4,5-triethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C22H27N3O3S/c1-4-26-18-14-17(15-19(27-5-2)20(18)28-6-3)21-23-24-22(29)25(21)13-12-16-10-8-7-9-11-16/h7-11,14-15H,4-6,12-13H2,1-3H3,(H,24,29) |
InChIキー |
KWCBZALJGIRASY-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NNC(=S)N2CCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















